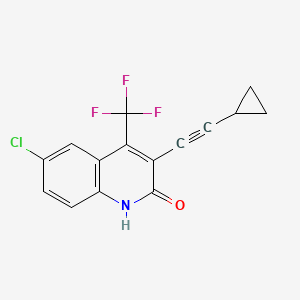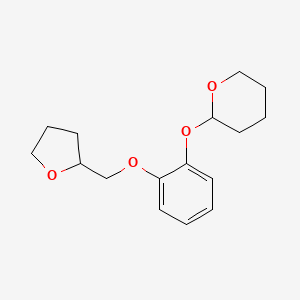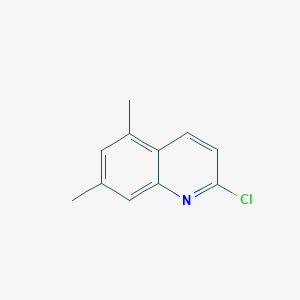
Di(12-hydroxystearoyl)-palmitoyl-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(12-hydroxystearoyl)-palmitoyl-glycerol is a complex lipid molecule derived from the esterification of 12-hydroxystearic acid and palmitic acid with glycerol. This compound is notable for its unique structural properties, which make it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of di(12-hydroxystearoyl)-palmitoyl-glycerol typically involves the esterification of 12-hydroxystearic acid and palmitic acid with glycerol. This process can be catalyzed by lipases, which are enzymes that facilitate the esterification reaction. The reaction is usually carried out in organic solvents such as diisopropyl ether, which supports lipase activity and provides a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of immobilized lipases to catalyze the esterification reaction. This method allows for the continuous production of the compound in large quantities. The use of supercritical CO2 extraction with methanol as a co-solvent on a bed of immobilized lipase has also been demonstrated to be effective .
Analyse Chemischer Reaktionen
Types of Reactions
Di(12-hydroxystearoyl)-palmitoyl-glycerol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The ester bonds can be hydrolyzed to form free fatty acids and glycerol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Hydrolysis can be carried out using acidic or basic conditions, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Free fatty acids and glycerol.
Wissenschaftliche Forschungsanwendungen
Di(12-hydroxystearoyl)-palmitoyl-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Wirkmechanismus
The mechanism of action of di(12-hydroxystearoyl)-palmitoyl-glycerol involves its interaction with cellular membranes and enzymes. The hydroxyl groups in the molecule can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the compound can be hydrolyzed by lipases to release free fatty acids, which can then participate in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di(12-hydroxystearoyl)-stearoyl-glycerol: Similar in structure but contains stearic acid instead of palmitic acid.
Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol: Contains an additional oxo group, which alters its chemical properties.
Di(12-hydroxystearoyl)-arachidoyl-glycerol: Contains arachidic acid, which has a longer carbon chain compared to palmitic acid.
Uniqueness
Di(12-hydroxystearoyl)-palmitoyl-glycerol is unique due to the presence of both 12-hydroxystearic acid and palmitic acid, which confer distinct physical and chemical properties. The combination of these fatty acids results in a compound with unique emulsifying and lubricating properties, making it valuable in various industrial applications.
Eigenschaften
Molekularformel |
C55H106O8 |
|---|---|
Molekulargewicht |
895.4 g/mol |
IUPAC-Name |
[2-hexadecanoyloxy-3-(12-hydroxyoctadecanoyloxy)propyl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C55H106O8/c1-4-7-10-13-14-15-16-17-18-19-28-33-40-47-55(60)63-52(48-61-53(58)45-38-31-26-22-20-24-29-36-43-50(56)41-34-11-8-5-2)49-62-54(59)46-39-32-27-23-21-25-30-37-44-51(57)42-35-12-9-6-3/h50-52,56-57H,4-49H2,1-3H3 |
InChI-Schlüssel |
ASIMWTLWVBVFEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC(CCCCCC)O)COC(=O)CCCCCCCCCCC(CCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


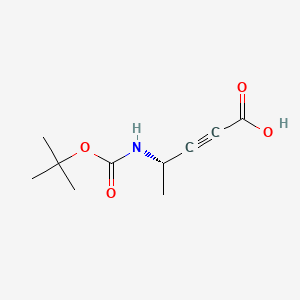
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)
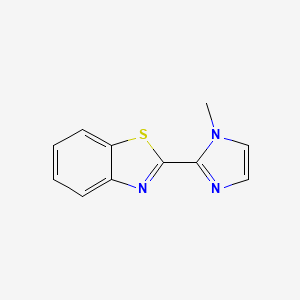

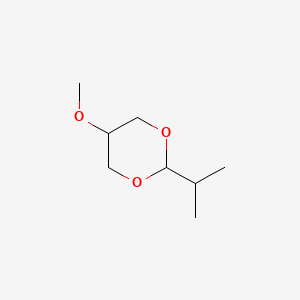

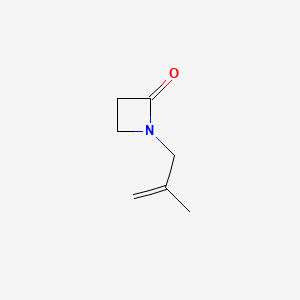

![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)
